
Trityl olMesartan acid
Overview
Description
Trityl Olmesartan acid, also known as Trityl Olmesartan Medoxomil (CAS: 144690-92-6), is a critical intermediate in synthesizing Olmesartan Medoxomil, an angiotensin II receptor antagonist used to treat hypertension . Its molecular formula is C₄₈H₄₄N₆O₆ (molecular weight: 800.9 g/mol), featuring a trityl (triphenylmethyl) protective group that stabilizes the molecule during synthesis. The trityl group is removed via acid hydrolysis in downstream processes to yield the active pharmaceutical ingredient (API) . Trityl Olmesartan is classified as a process-related impurity and is rigorously controlled during manufacturing to ensure final product purity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trityl olMesartan acid involves multiple steps, starting from 1H-imidazole-5-carboxylic acid derivatives. The key steps include the protection of functional groups, formation of the tetrazole ring, and introduction of the trityl group . The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran and reagents like lithium hydroxide for hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity of the final product. Techniques such as crystallization and chromatography are commonly employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Trityl olMesartan acid undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trityl alcohol derivatives, while reduction can produce trityl hydrides .
Scientific Research Applications
Pharmacological Applications
Trityl olmesartan acid serves as a crucial intermediate in the production of olmesartan medoxomil, which has several pharmacological applications:
- Antihypertensive Treatment : As an angiotensin II receptor blocker, it is primarily used to manage hypertension and prevent cardiovascular diseases such as heart failure and myocardial infarction .
- Research on Impurities : Studies have focused on identifying and characterizing impurities associated with olmesartan medoxomil production. Understanding these impurities can enhance the safety and efficacy of the final pharmaceutical products .
Characterization Techniques
Characterization of this compound and its derivatives employs various analytical techniques:
- Nuclear Magnetic Resonance (NMR) : NMR spectroscopy is used to elucidate the molecular structure and confirm the presence of functional groups within this compound .
- High-Performance Liquid Chromatography (HPLC) : HPLC is utilized to assess purity levels and quantify impurities during synthesis .
- Single-Crystal X-ray Diffraction : This technique provides detailed structural information about this compound, aiding in understanding its solid-state properties .
Case Studies
Several case studies highlight the significance of this compound in pharmaceutical development:
- Synthesis Optimization : A study demonstrated an improved synthetic route yielding trityl olmesartan medoxomil with over 99% purity, emphasizing reduced reaction times and enhanced isolation procedures .
- Impurity Control : Research identified two principal process-related impurities during the synthesis of olmesartan medoxomil, leading to modifications in production protocols to minimize these contaminants .
Mechanism of Action
The mechanism of action of Trityl olMesartan acid is primarily related to its role as an impurity in olmesartan medoxomil. Olmesartan medoxomil is an angiotensin II receptor blocker that prevents the binding of angiotensin II to its receptors, thereby reducing blood pressure . This compound, being an impurity, does not have a direct therapeutic effect but may influence the overall pharmacokinetics and pharmacodynamics of the drug .
Comparison with Similar Compounds
Trityl Olmesartan acid is structurally and functionally distinct from other impurities and derivatives associated with Olmesartan Medoxomil. Below is a detailed comparison with three key compounds:
Olmesartan Acid (Impurity II)
- Structure : Hydrolyzed form of Olmesartan Medoxomil, lacking the medoxomil ester group.
- Molecular Formula : C₂₄H₂₆N₆O₃ (MW: 446.5 g/mol) .
- Synthesis : Formed via alkaline hydrolysis of Olmesartan Medoxomil using NaOH, yielding 90% purity .
- Role : A major degradation impurity; levels exceed 4–5% in suboptimal processes (e.g., aqueous acetic acid deprotection) .
- Key Data :
4-Acetyl Impurity (Impurity III)
- Structure : Methyl ketone derivative formed during imidazole ring synthesis.
- Molecular Formula : C₉H₁₁N₃O (MW: 177.2 g/mol) .
- Synthesis : Derived from 2-propylimidazole-4,5-dicarbonitrile via Grignard reaction and HCl hydrolysis (22% yield) .
- Role : Process-related impurity during intermediate synthesis.
- Key Data :
N2-Trityl Olmesartan Methyl Ketone
- Structure : Methyl ketone analog retaining the trityl group.
- Molecular Formula : C₄₄H₄₂N₆O₂ (MW: 686.84 g/mol) .
- Role : Reference standard for impurity profiling.
- Key Data: Synonym: 1-[5-(1-Hydroxy-1-methylethyl)-2-propyl-3-{[2′-(3-trityl-3H-1,2,3,4-tetrazol-5-yl)-4-biphenylyl]methyl}-3H-imidazol-4-yl]-1-ethanone .
Comparative Analysis Table
Key Research Findings
Impurity Control: Traditional deprotection methods (e.g., acetic acid) produce 4–5% Olmesartan acid, while sulfuric acid reduces this to 1% . Novel methods using agitated thin film drying (ATFD) achieve impurity levels <0.1% by minimizing hydrolysis during solvent removal .
Industrial Viability : The CIPLA process () eliminates intermediate isolation, reducing impurities and costs. Teva’s method () employs acetone-water mixtures for higher purity .
Structural Impact : The trityl group in this compound prevents premature degradation but requires stringent removal to avoid residual impurities .
Biological Activity
Trityl olmesartan acid is a derivative of olmesartan, an angiotensin II receptor blocker (ARB) used primarily in the treatment of hypertension. This compound exhibits distinct biological activities that contribute to its therapeutic efficacy. This article delves into the synthesis, pharmacological mechanisms, and clinical implications of this compound, supported by various research findings and case studies.
Chemical Structure and Synthesis
This compound is synthesized through a series of chemical reactions that involve the modification of olmesartan medoxomil. The synthesis typically includes:
- Deesterification : The ester bond in olmesartan medoxomil is hydrolyzed to yield olmesartan.
- Tritylation : The resulting olmesartan undergoes tritylation, where a trityl group is added to enhance its pharmacokinetic properties.
The structural formula of this compound reveals that the trityl substituent is attached to the N-2 nitrogen atom of the tetrazole ring, which is crucial for its biological activity .
This compound functions as an antagonist to the angiotensin II type 1 (AT1) receptor. By blocking this receptor, it inhibits the actions of angiotensin II, a potent vasoconstrictor involved in blood pressure regulation. The primary mechanisms include:
- Vasodilation : By preventing angiotensin II from binding to AT1 receptors in vascular smooth muscle, this compound promotes vasodilation, leading to reduced blood pressure.
- Decreased Aldosterone Secretion : Inhibition of AT1 receptors also reduces aldosterone release from the adrenal glands, further contributing to lower blood pressure and decreased fluid retention .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Bioavailability : Approximately 26%, unaffected by food intake.
- Volume of Distribution : About 17 L, indicating a high affinity for plasma proteins.
- Half-Life : Ranges from 10 to 15 hours, allowing for once-daily dosing.
- Elimination : Primarily through urine (35-50% unchanged) and feces .
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy of this compound in managing hypertension:
- HONEST Study : A large-scale study involving 21,340 patients demonstrated significant reductions in clinic systolic blood pressure (CSBP) among those treated with olmesartan-based therapies. Patients with masked hypertension showed a decrease in CSBP by 1.0 mm Hg, while those with poorly controlled hypertension experienced a reduction of 23.1 mm Hg over 16 weeks .
- Comparison with Other ARBs : this compound has been compared with other ARBs like losartan and valsartan. It exhibited superior efficacy in lowering blood pressure without significant adverse effects, making it a preferred choice for patients with comorbid conditions .
- Safety Profile : The safety profile of this compound is favorable, with low incidences of side effects such as dizziness and renal impairment reported in clinical trials .
Data Table: Comparison of Pharmacological Properties
Property | This compound | Olmesartan Medoxomil | Losartan |
---|---|---|---|
Bioavailability | 26% | 25% | 33% |
Volume of Distribution | 17 L | 16 L | 34 L |
Half-Life | 10-15 hours | 13 hours | 2 hours |
Primary Route of Elimination | Urine (35-50% unchanged) | Urine (35%) | Urine (65%) |
Common Side Effects | Dizziness | Dizziness | Hypotension |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying Trityl olMesartan acid to ensure reproducibility?
- Methodological Answer : Follow rigorous synthetic protocols with step-by-step documentation, including reaction conditions (temperature, solvent, catalyst), purification techniques (column chromatography, recrystallization), and characterization via NMR and HPLC. For novel compounds, provide full spectral data (¹H/¹³C NMR, HRMS) and purity assessments (>95%) as per ICH guidelines. Include detailed experimental procedures in the main manuscript for up to five compounds; additional data should be in supplementary materials .
- Key Considerations : Validate known intermediates with literature comparisons (e.g., CAS 761404-85-7 for this compound) . For impurities, use hyphenated techniques like LC-MS to identify byproducts .
Q. Which analytical techniques are most effective for characterizing this compound’s structural stability under varying pH conditions?
- Methodological Answer : Employ pH-dependent stability studies using:
- NMR Spectroscopy : Monitor chemical shifts in deuterated buffers (e.g., D2O, phosphate-buffered saline) to detect protonation changes or degradation .
- HPLC-PDA : Track retention time shifts and quantify degradation products.
- Mass Spectrometry (MS) : Identify fragmentation patterns to confirm structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different in vitro models?
- Methodological Answer :
Experimental Design : Standardize assays (e.g., enzyme inhibition kinetics, cell viability) with positive/negative controls.
Data Normalization : Account for variables like cell passage number, solvent effects (DMSO tolerance), and batch-to-batch compound variability.
Meta-Analysis : Use tools like Prism or R to perform statistical harmonization of disparate datasets .
- Case Study : In PfdUTPase inhibition studies, discrepancies arose due to variations in hydrophobic pocket interactions (e.g., Phe46/Ile117 residues); molecular docking simulations can clarify these mechanisms .
Q. What advanced NMR techniques enhance sensitivity for studying this compound’s metabolic interactions in complex biological matrices?
- Methodological Answer :
- Hyperpolarization (DNP) : Amplify ¹³C/¹⁵N signals via dynamic nuclear polarization (DNP) at low temperatures (1.2–3.35 T) and rapid dissolution for liquid-state NMR. This achieves >10,000× signal-to-noise ratio enhancement, enabling real-time tracking of metabolic pathways .
- RIDME Spectroscopy : Analyze electron-nuclear spin interactions (e.g., Fe³⁺/trityl systems) to map distance distributions (1.5–6 nm) in redox-active environments .
Q. How can QSAR models guide the optimization of this compound’s selectivity for therapeutic targets?
- Methodological Answer :
Descriptor Selection : Use hydrophobic (logP), steric (molar volume), and electronic (HOMO/LUMO) parameters to train models.
Contribution Maps : Identify favorable bulky/hydrophobic groups in the trityl region (e.g., triarylmethyl) that enhance binding to pathogen-specific pockets (e.g., Plasmodium falciparum dUTPase) while minimizing human off-target effects .
Validation : Cross-validate with in vitro IC₅₀ data and crystallographic binding poses .
Q. What strategies mitigate artifacts in spin-labeling studies of this compound’s interaction with metal ions?
- Methodological Answer :
- AnisoDipFit Analysis : Model anisotropic dipolar interactions using Gaussian distributions for distance (r), angle (ξ), and orientation (φ). For low-spin Fe³⁺/trityl systems, fix g-values (gxx = 1.56–1.65) to reduce overparameterization .
- Control Experiments : Use diamagnetic analogs (e.g., Zn²⁺) to distinguish magnetic interactions from steric effects .
Properties
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-46-47-49(40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRMIXBFMUWHHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H40N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597610 | |
Record name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761404-85-7 | |
Record name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.